D-Glucopyranose, oligomeric, C12-14-alkyl glycosides D-Glucopyranose, oligomeric, C12-14-alkyl glycosides
Brand Name: Vulcanchem
CAS No.: 157707-88-5
VCID: VC0234387
InChI:
SMILES:
Molecular Formula: C11H20
Molecular Weight: 0

D-Glucopyranose, oligomeric, C12-14-alkyl glycosides

CAS No.: 157707-88-5

Cat. No.: VC0234387

Molecular Formula: C11H20

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

D-Glucopyranose, oligomeric, C12-14-alkyl glycosides - 157707-88-5

Specification

CAS No. 157707-88-5
Molecular Formula C11H20
Molecular Weight 0

Introduction

Chemical Identity and Structure

Chemical Identification

D-Glucopyranose, oligomeric, C12-14-alkyl glycosides is identified by CAS number 157707-88-5 and EINECS number 500-395-4 . The compound belongs to the broader family of alkyl polyglucosides (APGs), which are surfactants created by combining glucose and alcohols of varying chain lengths . This specific variant features alkyl chains containing 12 to 14 carbon atoms, which differentiates it from other related alkyl polyglucosides with shorter or longer carbon chains .

Structural Characteristics

The molecular structure of D-Glucopyranose, oligomeric, C12-14-alkyl glycosides consists of oligomeric chains of D-glucopyranose linked to C12-14 alkyl groups through glycosidic bonds . The compound exhibits a distinctive amphiphilic nature due to this structure, with the hydrophilic glucose moiety providing solubility in water while the hydrophobic alkyl chains enhance surface activity . This balanced chemical architecture enables the compound to effectively interact with both hydrophilic and hydrophobic substances, making it an excellent emulsifier, wetting agent, and foaming agent .

Physical Properties

Synthesis and Production Methods

Synthetic Pathways

The synthesis of D-Glucopyranose, oligomeric, C12-14-alkyl glycosides primarily employs two main approaches: direct glycosylation and transglycosylation . The direct glycosylation method involves the reaction of C12-14 fatty alcohols with glucose in the presence of an acidic catalyst, forming a glycosidic bond between the sugar and the alcohol . This reaction is the key step in the synthesis process, as it involves replacing the hydroxyl group of the sugar with an alkyl chain . The direct method is often preferred in industrial settings due to its relative simplicity and efficiency in producing larger quantities of the compound.

Reaction Optimization and Conditions

The successful synthesis of C12-14 alkyl glycosides from D-glucopyranose oligomers requires careful optimization of reaction conditions to achieve high yields and selectivity . Critical parameters that significantly influence the outcome include temperature, pH, reaction duration, and catalyst selection . Researchers have conducted extensive studies to identify optimal conditions for each step of the reaction sequence, resulting in improved yields and enhanced purity of the final product . The glycosylation reaction is typically catalyzed by specialized enzymes or chemical reagents such as borohydride or thiourea, which facilitate the formation of the desired glycosidic bonds while minimizing side reactions.

Synthetic Challenges

Applications and Utility

Personal Care Products

D-Glucopyranose, oligomeric, C12-14-alkyl glycosides have found extensive application in personal care formulations due to their mildness and favorable safety profile . The compound serves as an effective surfactant in shampoos, body washes, facial cleansers, and other cleansing products, where its gentle cleansing action makes it particularly suitable for sensitive skin formulations . In these applications, the compound provides excellent foaming properties while maintaining skin compatibility, addressing the growing consumer demand for naturally derived ingredients in personal care products. The biodegradability of these glycosides further enhances their appeal in eco-conscious formulations that emphasize environmental sustainability.

Household and Industrial Cleaners

The superior surfactant properties of D-Glucopyranose, oligomeric, C12-14-alkyl glycosides make them valuable ingredients in household cleaning products and industrial detergents . These compounds effectively reduce surface tension between different phases, facilitating the removal of oily soils and particulate matter from various surfaces . Their stability across different pH ranges allows for incorporation into a wide spectrum of cleaning formulations, from mildly acidic to strongly alkaline products. The environmentally friendly profile of these glycosides aligns with increasing regulatory pressure and consumer preference for sustainable cleaning solutions with minimal ecological impact.

Specialized Industrial Applications

Beyond consumer products, D-Glucopyranose, oligomeric, C12-14-alkyl glycosides serve important functions in specialized industrial processes . These applications include use as emulsifiers in agrochemical formulations, as dispersants in textile processing, and as wetting agents in paper manufacturing . Their excellent compatibility with various ingredients and ability to function effectively in complex formulations make them versatile additives across multiple industries. The compound's natural origin and favorable environmental profile further enhance its appeal for industrial applications where sustainability considerations are increasingly important.

Comparative Analysis with Similar Compounds

Structural Comparisons

D-Glucopyranose, oligomeric, C12-14-alkyl glycosides share structural similarities with other alkyl polyglucosides, differing primarily in the length of the alkyl chain . Alkyl (C8-C10) polyglucosides and alkyl (C10-C16) polyglucosides are structurally related but feature different alkyl chain lengths, which influences their physicochemical properties and application profiles . These structural variations, though seemingly minor, significantly impact the compounds' performance characteristics, including their solubility, surface activity, and compatibility with different formulation components. The specific C12-14 chain length of our target compound provides an optimal balance of hydrophilicity and hydrophobicity for many applications, particularly in personal care products.

Performance Characteristics

The following table compares key performance characteristics of D-Glucopyranose, oligomeric, C12-14-alkyl glycosides with related compounds featuring different alkyl chain lengths:

CompoundAlkyl Chain LengthSolubility ProfileSurface ActivityFoaming PropertiesPrimary Applications
D-Glucopyranose, oligomeric, C8-10-alkyl glycosides8-10 carbon atomsHigher water solubilityModerateGood, fine bubblesMild facial cleansers, baby products
D-Glucopyranose, oligomeric, C12-14-alkyl glycosides12-14 carbon atomsModerate water solubilityExcellentVery good, stable foamShampoos, body washes, household cleaners
D-Glucopyranose, oligomeric, C10-16-alkyl glycosides10-16 carbon atomsVariable (broader range)Good to excellentVariableVarious industrial and consumer applications

This comparative analysis demonstrates that D-Glucopyranose, oligomeric, C12-14-alkyl glycosides offer a particularly advantageous combination of properties for applications requiring strong surface activity coupled with good water compatibility . The specific alkyl chain length provides an optimal balance that makes these compounds especially valuable in formulations where both cleansing efficiency and mildness are required. These performance advantages explain the compound's widespread adoption in premium personal care products and specialized cleaning formulations.

Future Research Directions

Synthesis Optimization

Future research on D-Glucopyranose, oligomeric, C12-14-alkyl glycosides will likely focus on optimizing synthesis methods to improve yield, purity, and production efficiency . Current challenges in selectivity and by-product formation present opportunities for innovative approaches to catalyst design and reaction engineering . Researchers are exploring enzyme-catalyzed processes that may offer advantages in regioselectivity and reaction conditions compared to traditional chemical catalysis methods. These advancements could potentially reduce production costs and improve the commercial viability of these environmentally friendly surfactants in more price-sensitive applications.

Novel Applications Development

Emerging applications for D-Glucopyranose, oligomeric, C12-14-alkyl glycosides represent another promising research direction, particularly in pharmaceutical formulations, agricultural products, and advanced materials . The compound's unique amphiphilic structure makes it potentially valuable in drug delivery systems, where it could facilitate the solubilization and controlled release of active pharmaceutical ingredients . In agricultural applications, these glycosides may serve as effective adjuvants for pesticide formulations, improving spreading, adhesion, and penetration of active ingredients. These novel applications would expand the compound's utility beyond its current use profile and potentially create higher-value market opportunities.

Structure-Function Relationship Studies

Detailed investigations into the structure-function relationships of D-Glucopyranose, oligomeric, C12-14-alkyl glycosides would enhance understanding of how specific structural features influence performance characteristics . Such studies could examine the impact of oligomer chain length, degree of branching, and precise alkyl chain distribution on properties such as critical micelle concentration, interfacial tension reduction, and compatibility with various ingredients . This fundamental knowledge would support more targeted molecular design approaches, potentially leading to next-generation alkyl glycosides with enhanced performance profiles for specific applications. Advanced analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry will play crucial roles in elucidating these complex structure-function relationships.

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